

# Application Notes and Protocols for M-1121 in Leukemia Cell Lines

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# Introduction

M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4][5] It targets a critical dependency in acute leukemias harboring MLL rearrangements (MLLr). By covalently binding to Cysteine 329 in the MLL binding pocket of menin, M-1121 effectively disrupts the menin-MLL interaction, which is essential for the leukemogenic activity of MLL fusion proteins. This inhibition leads to the dosedependent downregulation of key downstream target genes, such as HOXA9 and MEIS1, ultimately suppressing the proliferation of MLLr leukemia cells. M-1121 has demonstrated high selectivity for MLLr leukemia cell lines while showing minimal activity against cell lines with wild-type MLL.

These application notes provide detailed protocols for the in vitro use of M-1121 to assist researchers in evaluating its efficacy and mechanism of action in leukemia cell lines.

# **Data Presentation**

The following table summarizes the in vitro anti-proliferative activity of M-1121 in a panel of human leukemia cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of M-1121 required to inhibit the growth of the cell population by 50%.



Cell Line	Leukemia Subtype	MLL Status	IC50 (nM)	Reference
MV4;11	Acute Myeloid Leukemia (AML)	MLL-AF4	10.3	
MOLM-13	Acute Myeloid Leukemia (AML)	MLL-AF9	51.5	
KOPN-8	Acute Lymphoblastic Leukemia (ALL)	MLL-AF4	-	-
ML-2	Acute Myeloid Leukemia (AML)	MLL-AF6	-	-
HL-60	Acute Promyelocytic Leukemia (APL)	Wild-Type	>10,000	-
U937	Histiocytic Lymphoma	Wild-Type	>10,000	-
K562	Chronic Myeloid Leukemia (CML)	Wild-Type	>10,000	-

Note: Specific IC50 values for KOPN-8 and ML-2 were not explicitly provided in the searched literature, though they are MLL-rearranged and expected to be sensitive to M-1121. The wild-type cell lines showed no significant inhibition up to 10  $\mu$ M.

# **Experimental Protocols Cell Culture**

## Materials:

- Leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8, ML-2, HL-60, U937, K562)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypan blue solution
- Hemocytometer or automated cell counter

## Protocol:

- Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Monitor cell density and viability regularly. Subculture the cells as needed to maintain logarithmic growth. For suspension cells, this typically involves diluting the cell suspension with fresh medium.
- Prior to any experiment, assess cell viability using trypan blue exclusion. Ensure cell viability is >95%.

# Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of M-1121 on the proliferation and viability of leukemia cell lines.

### Materials:

- Leukemia cell lines
- Complete cell culture medium
- M-1121 stock solution (dissolved in DMSO)
- 96-well clear or opaque-walled microplates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay
- Microplate reader (absorbance or luminescence)

#### Protocol:

- Prepare a serial dilution of M-1121 in complete culture medium. It is recommended to test a
  wide range of concentrations (e.g., from 0.1 nM to 10 μM) to determine the IC50 value
  accurately. Include a DMSO vehicle control.
- Seed the leukemia cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100  $\mu$ L of medium.
- Add 100 µL of the diluted M-1121 or DMSO control to the respective wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- For MTT Assay:
  - $\circ$  Add 20  $\mu L$  of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
  - Add 100 μL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- For CellTiter-Glo® Assay:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the M-1121 concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

# Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the effect of M-1121 on the expression of target genes such as HOXA9 and MEIS1.

### Materials:

- Leukemia cell lines (e.g., MV4;11)
- · Complete cell culture medium
- M-1121
- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
- Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
- qRT-PCR instrument

## Protocol:

- Seed leukemia cells (e.g., MV4;11) in a 6-well plate at an appropriate density.
- Treat the cells with various concentrations of M-1121 (e.g., 10 nM, 30 nM, 100 nM) or DMSO as a vehicle control for 24 to 48 hours.



- Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
- Quantify the RNA concentration and assess its purity (A260/A280 ratio).
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
- Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in M-1121-treated cells compared to the DMSO-treated control. Normalize the expression of the target genes to the housekeeping gene.

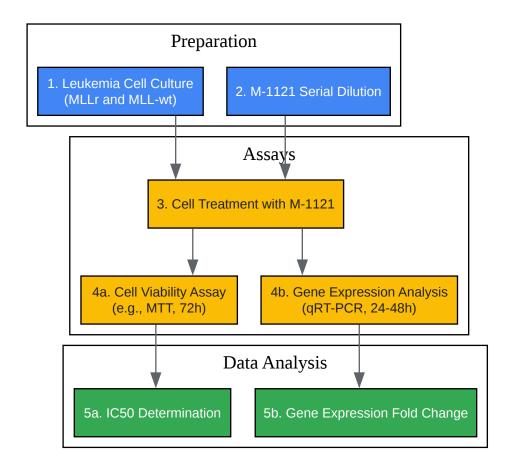
# **Visualizations**



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Caption: M-1121 Signaling Pathway in MLLr Leukemia.





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Caption: In Vitro Experimental Workflow for M-1121.

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# References

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